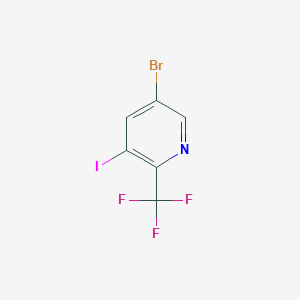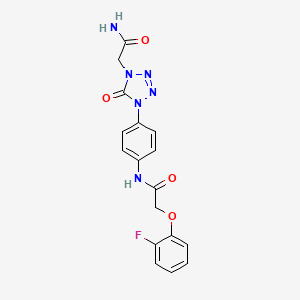![molecular formula C24H23N3O3 B2484750 4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-68-1](/img/structure/B2484750.png)
4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound known for its potential applications in medicinal chemistry. This compound is a member of the triazolone family and is characterized by a complex structure incorporating benzyl, phenyl, and phenoxyethyl groups. Its multifaceted structure imparts unique chemical and biological properties, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: : This is achieved by reacting benzyl chloride with a phenol derivative under basic conditions.
Synthesis of the Triazolone Core: : The next step involves the cyclization reaction, where the benzyloxyphenyl intermediate reacts with a suitable hydrazine derivative to form the triazolone ring.
Incorporation of the Phenoxyethyl Group: : This final step is often facilitated by an alkylation reaction, introducing the phenoxyethyl moiety to the triazolone structure.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for high yield and purity, often utilizing automated processes and continuous flow chemistry to ensure consistency. Typical reaction conditions include controlled temperatures, specific solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts to expedite the reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Various substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic or neutral medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Nucleophiles like sodium methoxide or electrophiles like acetyl chloride.
Major Products Formed
Oxidation often leads to the formation of carboxylic acid derivatives.
Reduction yields alcohols or amines, depending on the position of the reaction.
Substitution can result in a variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological studies, this compound has been investigated for its potential as an enzyme inhibitor, particularly in targeting kinases involved in cell signaling pathways.
Medicine
Medically, it is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, the compound finds use in the development of novel materials and catalysts. Its reactivity and stability make it suitable for various applications in material science and catalysis.
Mechanism of Action
The mechanism by which 4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects is largely through its interaction with biological macromolecules. It can bind to specific enzymes and receptors, inhibiting their activity. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Molecular Targets and Pathways
Enzymes: : Kinases and proteases.
Receptors: : G-protein coupled receptors (GPCRs) and ion channels.
Pathways: : Cell signaling pathways, such as MAPK/ERK and PI3K/Akt.
Comparison with Similar Compounds
4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is compared with other triazolone derivatives, highlighting its unique structural features and biological activities.
Similar Compounds
4-phenyl-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
4-(4-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
4-(4-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Each of these compounds shares a similar core structure but differs in the substituents attached to the phenyl ring. These differences can significantly influence their chemical properties and biological activities.
This article provides a comprehensive overview of this compound, spanning from its synthesis to its applications and mechanisms of action. What aspect of this compound fascinates you the most?
Properties
IUPAC Name |
5-methyl-2-(2-phenoxyethyl)-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-19-25-26(16-17-29-22-10-6-3-7-11-22)24(28)27(19)21-12-14-23(15-13-21)30-18-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJSEHNUSXIQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
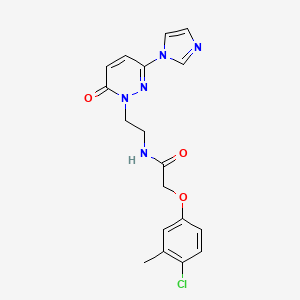
![1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2484668.png)
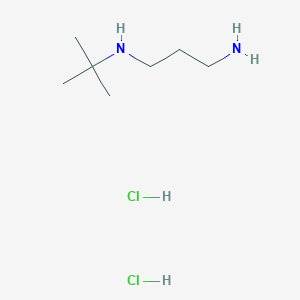
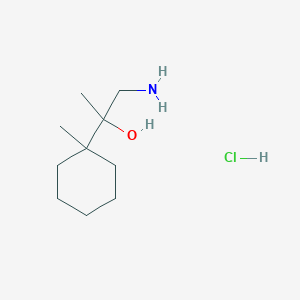
![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)
![3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2484678.png)
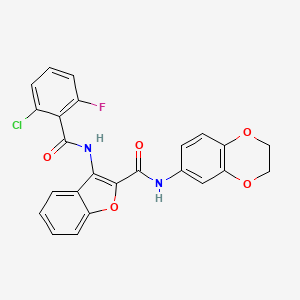
![Tert-butyl 5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2484680.png)
![3-Fluoro-4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}methyl)benzonitrile](/img/structure/B2484682.png)
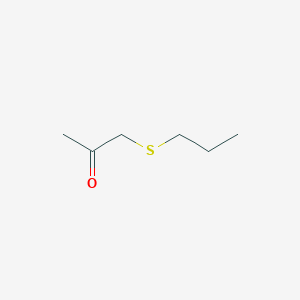
![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)

